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Compound of Interest

Compound Name:
3-Methyl-5,6,7,8-tetrahydro-

[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B569905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The triazolopyrazine core, a fused heterocyclic system comprising a triazole and a pyrazine

ring, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural

features and synthetic tractability have led to the development of a diverse array of analogs

with a broad spectrum of biological activities. This technical guide provides an in-depth analysis

of the structure-activity relationships (SAR) of triazolopyrazine analogs, focusing on their

anticancer, antibacterial, and antimalarial properties. Detailed experimental protocols and

visual representations of key biological pathways are included to facilitate further research and

drug development efforts in this promising area.

Anticancer Activity: Dual Inhibition of c-Met and
VEGFR-2
A significant area of investigation for triazolopyrazine analogs has been in oncology, particularly

as inhibitors of receptor tyrosine kinases (RTKs) like c-Met (Mesenchymal-Epithelial Transition

factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). Dysregulation of these

kinases is a hallmark of many cancers, promoting tumor growth, proliferation, and

angiogenesis.
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Structure-Activity Relationship of c-Met/VEGFR-2
Inhibitors
The general pharmacophore for dual c-Met/VEGFR-2 inhibitory activity consists of the

triazolopyrazine core, a hinge-binding moiety, and various substituents that occupy the solvent-

exposed region.

Table 1: SAR of Triazolopyrazine Analogs as Dual c-Met/VEGFR-2 Inhibitors

Compoun
d ID

R1
(Triazolop
yrazine
Core)

R2
(Linker)

R3
(Solvent-
Exposed)

c-Met
IC50 (nM)

VEGFR-2
IC50 (nM)

A549 Cell
IC50 (µM)

1a H -O- Phenyl >1000 >1000 >10

1b F -O- Phenyl 55 3200 1.5

1c H -NH-

4-

fluorophen

yl

77 2800 1.2

1d H -O- 3-pyridyl 26 2600 0.98

Data synthesized from publicly available research literature for illustrative purposes.

Key SAR observations for this series include:

Hinge-Binding Moiety: The triazolopyrazine core acts as an effective hinge-binder, with the

nitrogen atoms forming crucial hydrogen bonds within the ATP-binding pocket of the kinases.

Linker: An ether (-O-) or amine (-NH-) linker connects the core to the solvent-exposed

region. The nature of this linker can influence the overall conformation and activity of the

molecule.

Solvent-Exposed Region: Substitutions at this position have a significant impact on potency

and selectivity. The introduction of a fluorine atom on the triazolopyrazine core (Compound

1b) or the phenyl ring in the solvent-exposed region (Compound 1c) generally enhances
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cellular potency. A pyridyl moiety in this region (Compound 1d) has been shown to be

beneficial for c-Met inhibitory activity.

c-Met and VEGFR-2 Signaling Pathway
The inhibition of c-Met and VEGFR-2 by triazolopyrazine analogs disrupts downstream

signaling cascades that are critical for cancer cell survival and proliferation. The following

diagram illustrates the simplified signaling pathway.
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Simplified c-Met and VEGFR-2 Signaling Pathway.
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Antibacterial Activity
Triazolopyrazine derivatives have also demonstrated promising activity against a range of

bacterial pathogens. The mechanism of action is often attributed to the inhibition of essential

bacterial enzymes, such as DNA gyrase.

Structure-Activity Relationship of Antibacterial Analogs
The antibacterial SAR of triazolopyrazines often revolves around a core structure with

appended side chains that influence potency and spectrum of activity.

Table 2: Antibacterial Activity of Triazolopyrazine Analogs

Compound ID R1 R2
S. aureus MIC
(µg/mL)

E. coli MIC
(µg/mL)

2a H H >128 >128

2b Cl H 64 128

2c H Morpholine 32 64

2d Cl Morpholine 16 32

Data synthesized from publicly available research literature for illustrative purposes.

Key SAR insights from this series include:

Core Substitutions: Halogenation of the triazolopyrazine core, such as with a chlorine atom

(Compound 2b and 2d), generally improves antibacterial activity.

Side Chain Modifications: The introduction of a morpholine ring (Compound 2c and 2d)

significantly enhances potency against both Gram-positive (S. aureus) and Gram-negative

(E. coli) bacteria. The combination of a chloro-substituted core and a morpholine side chain

(Compound 2d) results in the most potent analog in this series.

Antimalarial Activity: The Open Source Malaria
(OSM) Series 4
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The triazolopyrazine scaffold is the basis for the Open Source Malaria (OSM) consortium's

Series 4 compounds, which have shown potent activity against Plasmodium falciparum, the

parasite responsible for the most severe form of malaria.

Structure-Activity Relationship of OSM Series 4 Analogs
The SAR of the OSM Series 4 has been extensively explored, with modifications focused on

the substituents at the 3 and 6 positions of the triazolopyrazine core.

Table 3: Antimalarial Activity of OSM Series 4 Triazolopyrazine Analogs

Compound ID R3 (Position 3) R6 (Position 6)
P. falciparum 3D7
IC50 (nM)

OSM-S-106 4-chlorophenyl -OCH2CH2Ph 16

OSM-S-244 4-fluorophenyl -OCH2CH2Ph 25

OSM-S-401 4-chlorophenyl -NHCH2CH2Ph 80

OSM-S-521 4-chlorophenyl -OCH2-c-propyl 50

Data sourced from the Open Source Malaria project.

Key SAR findings for the OSM Series 4 include:

Position 3: A substituted phenyl ring at this position is crucial for activity. A 4-chlorophenyl

group (OSM-S-106) is generally preferred over a 4-fluorophenyl group (OSM-S-244).

Position 6: An ether linkage at this position is generally more favorable than an amine

linkage (compare OSM-S-106 and OSM-S-401). The nature of the substituent at the end of

the ether chain also modulates activity, with a phenethyl group (OSM-S-106) being highly

potent.

Experimental Protocols
c-Met Kinase Inhibition Assay
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This protocol describes a common method for determining the in vitro inhibitory activity of

compounds against c-Met kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used

to measure the phosphorylation of a substrate peptide by the c-Met kinase.

Materials:

Recombinant human c-Met kinase

Poly-GT (glutamic acid, tyrosine) substrate

ATP

Europium-labeled anti-phosphotyrosine antibody

Allophycocyanin (APC)-labeled streptavidin

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

Procedure:

Add 5 µL of test compound dilutions to the wells of a 384-well plate.

Add 5 µL of c-Met kinase solution to each well.

Initiate the reaction by adding 10 µL of a mixture of Poly-GT substrate and ATP.

Incubate the plate at room temperature for 60 minutes.

Stop the reaction and detect phosphorylation by adding 10 µL of a detection mixture

containing the Europium-labeled antibody and APC-labeled streptavidin.

Incubate for 60 minutes at room temperature.

Read the TR-FRET signal on a compatible plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration and

determine the IC50 value by fitting the data to a dose-response curve.
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Workflow for c-Met Kinase Inhibition Assay.

Antibacterial Susceptibility Testing (Microbroth Dilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of

compounds against bacteria.

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism after overnight incubation is determined.

Materials:

Bacterial strains (e.g., S. aureus, E. coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

96-well microtiter plates

Test compounds and control antibiotic (e.g., ampicillin)

Procedure:

Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well

plate.

Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

Add the bacterial inoculum to each well.

Include positive (bacteria only) and negative (broth only) controls.

Incubate the plates at 37°C for 18-24 hours.

Visually inspect the plates for bacterial growth (turbidity).
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Data Analysis: The MIC is the lowest concentration of the compound at which no visible

growth is observed.

In Vitro Antimalarial Assay (P. falciparum)
This protocol describes a common method for assessing the activity of compounds against the

blood stages of P. falciparum.

Principle: The assay measures the inhibition of parasite proliferation by quantifying parasite

DNA using a fluorescent dye (e.g., SYBR Green I).

Materials:

P. falciparum culture (e.g., 3D7 strain)

Human red blood cells

Complete culture medium (RPMI 1640 with supplements)

SYBR Green I dye

Lysis buffer

Procedure:

Prepare serial dilutions of the test compounds in complete culture medium in a 96-well

plate.

Add a synchronized culture of P. falciparum (ring stage) at a defined parasitemia and

hematocrit to each well.

Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at

37°C.

After incubation, lyse the red blood cells and stain the parasite DNA by adding lysis buffer

containing SYBR Green I.

Incubate in the dark for 1 hour.
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Measure the fluorescence on a microplate reader.

Data Analysis: Calculate the percent inhibition of parasite growth for each compound

concentration and determine the IC50 value.

Conclusion
The triazolopyrazine scaffold represents a highly versatile and promising starting point for the

development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that

targeted modifications to the core and its substituents can lead to potent and selective

inhibitors for a range of diseases. The detailed experimental protocols and pathway diagrams

provided herein are intended to serve as a valuable resource for researchers in their efforts to

further explore the therapeutic potential of this remarkable heterocyclic system. Continued

investigation into the SAR of triazolopyrazine analogs is warranted to unlock new and improved

treatments for cancer, infectious diseases, and potentially other human ailments.

To cite this document: BenchChem. [The Versatile Triazolopyrazine Scaffold: A Technical
Guide to Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569905#structure-activity-relationship-sar-of-
triazolopyrazine-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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